Adrenomedullin (16-31), human

Cardiovascular pharmacology Adrenomedullin fragment comparison Pressor activity

hADM(16-31) is a 16-aa fragment with unique pressor activity in rats, unlike the hypotensive full-length peptide. It binds CGRP1 and enables dissection of neurohormonal vascular regulation via catecholamine release. Not interchangeable with other adrenomedullin fragments; ideal for SAR studies mapping functional domains.

Molecular Formula C82H129N25O21S2
Molecular Weight 1865.2 g/mol
Cat. No. B10857658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenomedullin (16-31), human
Molecular FormulaC82H129N25O21S2
Molecular Weight1865.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)CC4=CC=CC=C4)CCCNC(=N)N)N
InChIInChI=1S/C82H129N25O21S2/c1-10-42(6)64(79(126)99-55(67(87)114)32-47-21-23-49(110)24-22-47)106-74(121)54(26-28-61(86)112)97-76(123)58(34-48-35-90-39-93-48)100-68(115)43(7)94-75(122)56(31-40(2)3)101-71(118)51(19-14-15-29-83)96-73(120)53(25-27-60(85)111)98-78(125)63(41(4)5)105-81(128)66(45(9)109)107-77(124)59-38-130-129-37-50(84)69(116)95-52(20-16-30-91-82(88)89)72(119)102-57(33-46-17-12-11-13-18-46)70(117)92-36-62(113)104-65(44(8)108)80(127)103-59/h11-13,17-18,21-24,35,39-45,50-59,63-66,108-110H,10,14-16,19-20,25-34,36-38,83-84H2,1-9H3,(H2,85,111)(H2,86,112)(H2,87,114)(H,90,93)(H,92,117)(H,94,122)(H,95,116)(H,96,120)(H,97,123)(H,98,125)(H,99,126)(H,100,115)(H,101,118)(H,102,119)(H,103,127)(H,104,113)(H,105,128)(H,106,121)(H,107,124)(H4,88,89,91)/t42-,43-,44+,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-/m0/s1
InChIKeyUYSITIBGEJGZGX-FXMFISEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenomedullin (16-31), human: Fragment-Specific Pressor Activity for Cardiovascular and Species-Specific Research


(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide, commonly designated as Adrenomedullin (16-31), human (hADM(16-31)), is a synthetic 16-amino acid fragment corresponding to residues 16-31 of the 52-amino acid full-length human adrenomedullin peptide . The compound possesses a molecular formula of C82H129N25O21S2 and a molecular weight of approximately 1865.2 g/mol . Unlike the full-sequence adrenomedullin peptide, which exhibits potent hypotensive (vasodilator) activity, hADM(16-31) produces a qualitatively distinct pressor response in the rat systemic vascular bed [1]. This fragment also demonstrates appreciable binding affinity for the calcitonin gene-related peptide type 1 (CGRP1) receptor .

Why Generic Adrenomedullin Fragments Cannot Substitute for hADM(16-31) in Receptor and Vascular Studies


Generic substitution within the adrenomedullin peptide family is not scientifically valid due to profound fragment-dependent functional divergence. Full-length human adrenomedullin (hADM 1-52) and C-terminal fragments such as hADM(13-52) or hADM(15-52) function as potent vasodilators that lower systemic arterial pressure [1]. In stark contrast, hADM(16-31) induces a dose-dependent pressor response in rats mediated by catecholamine release and α-adrenergic receptor activation [2]. Furthermore, hADM(22-52), an adrenomedullin receptor antagonist, is devoid of direct vasodilator activity in the mesenteric vascular bed [1]. These qualitative and quantitative differences in vascular pharmacology—hypotension versus hypertension, vasodilation versus vasoconstriction—render hADM(16-31) pharmacologically non-interchangeable with other adrenomedullin fragments, full-length adrenomedullin, or CGRP receptor ligands. The specific experimental objective determines which peptide is appropriate.

hADM(16-31) Quantitative Differentiation: Pressor Potency, Species Selectivity, and CGRP1 Affinity Benchmarks


Vascular Activity: Pressor Response in Rat versus Full-Length hADM Hypotension

hADM(16-31) produces a qualitatively opposite vascular response compared to full-length human adrenomedullin. While full-sequence hADM (1-52) exhibits potent hypotensive activity (vasodilation), hADM(16-31) induces a dose-dependent pressor response (vasoconstriction) in the anesthetized rat [1]. This functional inversion represents the most critical differentiator for experimental design.

Cardiovascular pharmacology Adrenomedullin fragment comparison Pressor activity

Pressor Potency: hADM(16-31) Relative to Norepinephrine in Rat Systemic Circulation

In the anesthetized rat systemic circulation, hADM(16-31) acts as a pressor agent with potency defined relative to the endogenous catecholamine norepinephrine. This quantitative benchmark enables researchers to calibrate the expected magnitude of the pressor response when designing dose-response experiments [1].

Vasopressor potency Norepinephrine comparison In vivo pharmacology

Species-Selective Pressor Activity: Rat versus Cat Vascular Response

hADM(16-31) exhibits marked species selectivity in its vascular activity, producing a pressor response in the rat but no significant effect in the cat, even at substantially higher doses [1]. This species-dependent pharmacology is a critical differentiator from full-length adrenomedullin, which produces vasodilation across multiple species.

Species differences Vascular pharmacology Adrenomedullin fragment

Mechanism of Pressor Activity: Catecholamine Release and α-Adrenergic Dependence

The pressor response to hADM(16-31) in the rat is pharmacologically distinguishable from direct vasoconstrictors by its dependence on endogenous catecholamine release. This mechanistic profile differentiates hADM(16-31) from other pressor peptides and provides a specific experimental tool for investigating indirect vasoconstrictor pathways [1].

Mechanism of action Catecholamine release α-Adrenergic receptor

Functional Contrast: hADM(16-31) versus C-Terminal Fragment hADM(13-52) Vasorelaxation

In contrast to hADM(16-31), which produces pressor activity, the C-terminal fragment hADM(13-52) retains vasorelaxant effects comparable to full-length adrenomedullin. hADM(13-52) decreases blood pressure in a dose-dependent manner in both normotensive and hypertensive rats [1], demonstrating that the N-terminal region (including residues 16-31) is not required for the hypotensive function of adrenomedullin.

Vasorelaxation Adrenomedullin fragment C-terminal fragment

Receptor Binding Profile: hADM(16-31) CGRP1 Affinity Distinct from AM Receptor Signaling

hADM(16-31) demonstrates appreciable binding affinity for the CGRP1 receptor, whereas full-length adrenomedullin signals primarily through the AM receptor complex (CLR/RAMP2 or RAMP3) to stimulate cAMP production . This receptor profile distinction is based on known adrenomedullin pharmacology, though direct comparative binding affinity data (Ki/IC50) for hADM(16-31) versus hADM(1-52) at specific receptor subtypes is limited in the available literature.

CGRP1 receptor Receptor binding Adrenomedullin pharmacology

Defined Research Applications of hADM(16-31) Based on Quantitative Differentiation Evidence


Investigating Catecholamine-Mediated Pressor Mechanisms in Rodent Cardiovascular Models

hADM(16-31) is uniquely suited for studies requiring an indirect pressor agent that acts via catecholamine release and α-adrenergic receptor activation in the rat systemic circulation [1]. At doses of 10-300 nmol/kg i.v., the compound produces a quantifiable pressor response that is abolished by phentolamine or reserpine pretreatment [1], enabling researchers to dissect neurohormonal contributions to vascular tone regulation. This application is not achievable with full-length adrenomedullin (which produces hypotension) or with direct α-adrenergic agonists (which bypass endogenous catecholamine release).

Species-Selectivity Studies: Comparative Vascular Pharmacology Across Rat and Cat

hADM(16-31) serves as a probe for investigating species-dependent differences in vascular reactivity to peptide fragments. The compound produces a pressor response in rats at 10-300 nmol/kg i.v. but exhibits no significant effect in cats even at doses up to 1,000 nmol/kg i.v. [1]. This species selectivity makes hADM(16-31) a valuable negative control or comparative tool in feline cardiovascular studies, and conversely confirms its utility only in rodent models for pressor investigations [1].

Structure-Activity Relationship (SAR) Studies of Adrenomedullin Fragments

hADM(16-31) provides a critical comparator for SAR studies mapping the functional domains of the adrenomedullin peptide. Unlike hADM(13-52) and hADM(15-52), which retain vasodilator activity comparable to full-length adrenomedullin [1], hADM(16-31) produces qualitatively opposite pressor activity [2]. This functional inversion—from vasodilation to vasoconstriction—defines the N-terminal boundary requirements for hypotensive activity and positions hADM(16-31) as an essential tool for delineating the minimal pressor-active sequence within adrenomedullin.

CGRP1 Receptor Binding and Functional Studies

Based on its documented affinity for the CGRP1 receptor [1], hADM(16-31) may serve as a ligand for investigating CGRP receptor pharmacology. However, researchers should note that quantitative comparative binding data (Ki/IC50 values) for hADM(16-31) at CGRP1 versus other receptors are limited in the current literature, and experimental validation of binding parameters is recommended prior to use in quantitative receptor studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adrenomedullin (16-31), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.